Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Ethyl 2-oxobicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes an oxo group and an ethyl ester functional group
Mechanism of Action
Target of Action
The primary target of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets through the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural elements are necessary for the inhibition of protein phosphatases . .
Biochemical Pathways
For instance, protein phosphatases are involved in the regulation of the interleukin-2 (IL2) gene expression , which plays a key role in the immune response.
Result of Action
The primary result of the action of this compound is the inhibition of protein phosphatases . This can lead to changes in the phosphorylation state of proteins, potentially affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, or carboxylated compounds.
Scientific Research Applications
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxo group, but with a different ring structure.
6-Oxabicyclo[3.1.0]hexane: A smaller bicyclic compound with similar functional groups.
8-Oxabicyclo[5.1.0]octane: A larger bicyclic compound with an extended ring system.
The uniqueness of this compound lies in its specific ring structure and the presence of both an oxo group and an ethyl ester group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYBCSTFANLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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